-Bromo-4-fluorobenzonitrile is an aromatic organic compound with the chemical formula C₇H₃BrFN. Its synthesis has been reported in various scientific publications, employing different methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with hydroxylamine hydrochloride followed by dehydration using phosphorus pentachloride.
The characterization of 3-bromo-4-fluorobenzonitrile is typically achieved using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These techniques provide information about the molecule's structure and functional groups [].
Research suggests that 3-bromo-4-fluorobenzonitrile may possess various potential applications in scientific research. Here are some examples:
Due to its reactive bromine and cyano groups, 3-bromo-4-fluorobenzonitrile can serve as a valuable building block in the synthesis of more complex organic molecules. Researchers have explored its utilization in the preparation of pharmaceuticals, agrochemicals, and other functional materials [].
Studies have shown that 3-bromo-4-fluorobenzonitrile can be incorporated into the molecular structure of certain liquid crystals, potentially influencing their properties like phase transition temperatures and mesomorphic behavior.
The unique combination of bromo, fluoro, and cyano groups in 3-bromo-4-fluorobenzonitrile makes it a potential candidate for various material science applications. Researchers have investigated its potential use in the development of functional polymers, optoelectronic materials, and organic light-emitting diodes (OLEDs).
3-Bromo-4-fluorobenzonitrile is an organic compound characterized by its molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol. It features a bromine atom and a fluorine atom attached to a benzene ring that also contains a nitrile group (-C≡N). The compound appears as a white to light yellow crystalline solid with a melting point ranging from 54 to 58 °F (approximately 12 to 14 °C) and is soluble in methanol but insoluble in water .
The biological activity of 3-bromo-4-fluorobenzonitrile has been explored in various studies. It has shown potential as an intermediate in the synthesis of pharmaceuticals, particularly in the development of compounds with antitumor and antimicrobial properties. Its structural characteristics allow it to interact with biological targets, making it valuable in medicinal chemistry .
Several methods exist for synthesizing 3-bromo-4-fluorobenzonitrile:
3-Bromo-4-fluorobenzonitrile is primarily used as an intermediate in the synthesis of:
Studies on the interactions of 3-bromo-4-fluorobenzonitrile with various biological systems have indicated its potential as a lead compound in drug discovery. Its ability to inhibit certain enzymes and interact with DNA suggests applications in cancer treatment and antimicrobial therapies. Further research is needed to elucidate its full pharmacological profile and mechanism of action .
3-Bromo-4-fluorobenzonitrile shares structural similarities with other halogenated benzonitriles. Notable similar compounds include:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-3-fluorobenzonitrile | 133059-44-6 | Used in antimutagenic drugs; multiple functional groups |
3-Fluoro-4-bromobenzonitrile | 79630-23-2 | Intermediate for pesticides and dyes |
2-Bromo-5-fluorobenzonitrile | 36282-26-5 | Potential use in pharmaceuticals |
4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | Structural variations lead to different biological activities |
What sets 3-bromo-4-fluorobenzonitrile apart from these compounds is its specific combination of bromine and fluorine substituents on the benzene ring along with the nitrile group, which allows for diverse reactivity and applications in both medicinal chemistry and material science .
Irritant